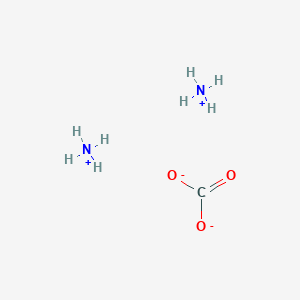
Ammonium carbonate
Cat. No. B057018
Key on ui cas rn:
506-87-6
M. Wt: 79.056 g/mol
InChI Key: ATRRKUHOCOJYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09346684B2
Procedure details


Step 3, Second Recycling of Filtrate: It was speculated that excess of ammonium hydroxide together with carbon dioxide resulted with ammonium carbonate or bicarbonate, and that the limiting factor in precipitation was the quantity calcium ions. An aliquot of 100 mL of the filtrate (total volume 3370 mL) was mixed with 400 mL CaSO4.2H2O solution (2.0 g/L). A precipitate formed. It was filtered and oven dried. 0.274 grams were isolated. Additional CaSO4.2H2O solution did not cause further precipitation from this aliquot of the filtrate. Based on this measurement it is calculated that a total of 9.23 g of calcium carbonate could be precipitated from the filtrate. The product isolated was identified by XRD as being calcite.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[NH4+:2].[C:3](=[O:5])=[O:4]>>[C:3](=[O:1])([O-:5])[O-:4].[NH4+:2].[NH4+:2].[C:3](=[O:1])([OH:5])[O-:4] |f:0.1,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09346684B2
Procedure details


Step 3, Second Recycling of Filtrate: It was speculated that excess of ammonium hydroxide together with carbon dioxide resulted with ammonium carbonate or bicarbonate, and that the limiting factor in precipitation was the quantity calcium ions. An aliquot of 100 mL of the filtrate (total volume 3370 mL) was mixed with 400 mL CaSO4.2H2O solution (2.0 g/L). A precipitate formed. It was filtered and oven dried. 0.274 grams were isolated. Additional CaSO4.2H2O solution did not cause further precipitation from this aliquot of the filtrate. Based on this measurement it is calculated that a total of 9.23 g of calcium carbonate could be precipitated from the filtrate. The product isolated was identified by XRD as being calcite.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[NH4+:2].[C:3](=[O:5])=[O:4]>>[C:3](=[O:1])([O-:5])[O-:4].[NH4+:2].[NH4+:2].[C:3](=[O:1])([OH:5])[O-:4] |f:0.1,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])(O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
